Quinine hydrochloride dihydrate Quinine hydrochloride dihydrate An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Brand Name: Vulcanchem
CAS No.: 6119-47-7
VCID: VC20745771
InChI: InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Molecular Formula: C20H24N2O2.ClH.2H2O
C20H29ClN2O4
Molecular Weight: 396.9 g/mol

Quinine hydrochloride dihydrate

CAS No.: 6119-47-7

VCID: VC20745771

Molecular Formula: C20H24N2O2.ClH.2H2O
C20H29ClN2O4

Molecular Weight: 396.9 g/mol

Purity: 98.0%

* For research use only. Not for human or veterinary use.

Quinine hydrochloride dihydrate - 6119-47-7

Description

Quinine hydrochloride dihydrate is a natural alkaloid derived from the bark of the Cinchona tree, primarily known for its antimalarial properties. It is a white crystalline compound that exhibits a range of pharmacological effects, including antipyretic (fever-reducing), analgesic (pain-relieving), and anti-inflammatory activities. The compound is chemically classified as an alkaloid and is often used in various therapeutic applications, particularly in the treatment of malaria.

Pharmacological Applications

Quinine hydrochloride dihydrate is primarily recognized for its role in treating malaria, but it also has several other applications:

  • Antimalarial Agent: Quinine is effective against various strains of malaria-causing parasites, particularly Plasmodium falciparum. It is often used in combination with other antimalarial drugs to enhance efficacy.

  • Analgesic Properties: The compound exhibits pain-relieving effects, making it useful in managing pain associated with various conditions.

  • Antipyretic Effects: Quinine is utilized to reduce fever, particularly in patients suffering from malaria.

  • Other Uses: It serves as a flavoring agent in tonic water and certain beverages due to its characteristic bitter taste.

Pharmacokinetics

Research indicates that quinine exhibits variable pharmacokinetics based on the severity of malaria. In patients with cerebral malaria, studies have shown that plasma concentrations of quinine can exceed 10 mg/L, peaking approximately 60 hours after administration. The total clearance and apparent volume of distribution are significantly lower in severe cases compared to uncomplicated malaria:

ParameterUncomplicated MalariaCerebral Malaria
Total Clearance (mL/min/kg)1.35 ± 0.60.92 ± 0.42
Volume of Distribution (L/kg)1.67 ± 0.341.18 ± 0.37

Toxicity Studies

Toxicity studies have established an acceptable daily intake for adults at approximately 40 mg of quinine hydrochloride without significant adverse effects. Research has shown no teratogenic effects or auditory function interference in animal models at doses up to 200 mg/kg .

Safety and Regulatory Information

Quinine hydrochloride dihydrate poses several hazards, classified under the Globally Harmonized System (GHS). Key safety information includes:

  • Hazard Classification:

    • Harmful if swallowed

    • Harmful in contact with skin

    • Harmful if inhaled

  • Storage Recommendations: The compound should be stored in well-closed containers away from light and moisture to maintain stability.

CAS No. 6119-47-7
Product Name Quinine hydrochloride dihydrate
Molecular Formula C20H24N2O2.ClH.2H2O
C20H29ClN2O4
Molecular Weight 396.9 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1
Standard InChIKey MPQKYZPYCSTMEI-FLZPLBAKSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Appearance White Solid
Purity 98.0%
Related CAS 30860-23-2
Synonyms Biquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina
Reference 1: Karle JM, Karle IL. Structure of 9-epiquinine hydrochloride dihydrate versus antimalarial activity. Acta Crystallogr C. 1992 Nov 15;48 ( Pt 11):1975-80. PubMed PMID: 1457075. 2: Immohr LI, Turner R, Pein-Hackelbusch M. Impact of sodium lauryl sulfate in oral liquids on e-tongue measurements. Int J Pharm. 2016 Dec 30;515(1-2):441-448. doi: 10.1016/j.ijpharm.2016.10.045. Epub 2016 Oct 21. PubMed PMID: 27777034. 3: Bezáková Z, Stankovičová M. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Ceska Slov Farm. 2013 Dec;62(6):264-9. Czech. PubMed PMID: 24393115. 4: Fuchida S, Yamamoto T, Takiguchi T, Kandaudahewa G, Yuyama N, Hirata Y. Association between underweight and taste sensitivity in middle- to old-aged nursing home residents in Sri Lanka: a cross-sectional study. J Oral Rehabil. 2013 Nov;40(11):854-63. doi: 10.1111/joor.12099. Epub 2013 Sep 20. PubMed PMID: 24111976. 5: Soto J, Sheng Y, Standing JF, Orlu Gul M, Tuleu C. Development of a model for robust and exploratory analysis of the rodent brief-access taste aversion data. Eur J Pharm Biopharm. 2015 Apr;91:47-51. doi: 10.1016/j.ejpb.2015.01.016. Epub 2015 Jan 22. PubMed PMID: 25619919. 6: Karle JM, Karle IL, Gerena L, Milhous WK. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrob Agents Chemother. 1992 Jul;36(7):1538-44. PubMed PMID: 1510452; PubMed Central PMCID: PMC191617.
PubChem Compound 16211283
Last Modified Sep 12 2023

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